molecular formula C25H28FN5O4S B2961531 N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide CAS No. 688054-98-0

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide

Cat. No.: B2961531
CAS No.: 688054-98-0
M. Wt: 513.59
InChI Key: QYZQZAPOUZATIG-UHFFFAOYSA-N
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Description

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide (CAS: 688054-98-0) is a complex heterocyclic compound featuring a quinazoline core fused with a [1,3]dioxolo ring system. The quinazoline moiety is substituted with a sulfanylidene group at position 6 and an oxo group at position 6. A propanamide side chain at position 7 connects to a 3-[4-(2-fluorophenyl)piperazin-1-yl]propyl group. The molecular formula is C25H34FN5O4S, with a molecular weight of 519.6 g/mol .

Properties

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-3-(8-oxo-6-sulfanylidene-4,4a,5,8a,9,9a-hexahydro-3aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34FN5O4S/c26-18-4-1-2-5-20(18)30-12-10-29(11-13-30)8-3-7-27-23(32)6-9-31-24(33)17-14-21-22(35-16-34-21)15-19(17)28-25(31)36/h1-2,4-5,17,19,21-22H,3,6-16H2,(H,27,32)(H,28,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLYLLKUCTVFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)CCN2C(=O)C3CC4C(CC3NC2=S)OCO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound integrates a piperazine ring and a quinazolinone moiety, potentially enhancing its biological activity through improved binding affinity and selectivity towards various biological targets.

Structural Characteristics

The molecular formula of the compound is C26H30FN5O4SC_{26}H_{30}FN_{5}O_{4}S, with a molecular weight of 527.6 g/mol. The presence of the fluorine atom in the fluorophenyl group is particularly significant as it may influence the compound's pharmacokinetic properties and metabolic stability.

Biological Activity Overview

Recent studies indicate that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary evaluations suggest potential antibacterial properties against various pathogens.
  • Anticancer Effects : The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro.
  • Enzyme Inhibition : It shows promise as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of piperazine compounds exhibit significant antimicrobial effects. A study focusing on similar structures found that modifications to the piperazine moiety can enhance activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's mechanism appears to involve the inhibition of key signaling pathways that promote cell survival and proliferation .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on tyrosinase (TYR), an enzyme critical in melanin biosynthesis. Kinetic studies indicated that it acts as a competitive inhibitor with low micromolar IC50 values . The binding mode was elucidated through molecular docking studies that suggested effective occupation of the active site .

Data Table: Biological Activity Summary

Biological ActivityObservations
AntimicrobialEffective against S. aureus, E. coli (IC50 values not specified)
AnticancerInduces apoptosis in various cancer cell lines (specific pathways affected: not detailed)
Enzyme InhibitionCompetitive inhibitor of TYR with IC50 values in low micromolar range

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

a. 2,4-Diaminoquinazoline Derivatives ()

  • Key Features : These derivatives, such as compounds 6a,b and 7a–i , retain the quinazoline core but lack the [1,3]dioxolo and sulfanylidene substituents. Instead, they feature chlorinated positions and piperazine/piperidine substitutions.
  • Synthesis : Similar to the target compound, these derivatives are synthesized via nucleophilic substitution of chlorine atoms on the quinazoline ring with amines (e.g., piperazine derivatives) .
  • Biological Relevance: While the target compound’s sulfanylidene group may enhance hydrogen bonding or redox activity, the absence of this group in 2,4-diaminoquinazoline derivatives likely reduces their interaction with sulfur-dependent enzymes or receptors.

b. Hexanamide/Propanamide Derivatives ()

  • Key Features : Compounds like N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-...hexanamide differ in alkyl chain length (hexanamide vs. propanamide).
  • Impact : Longer chains (e.g., hexanamide) may improve lipid solubility and membrane permeability but could reduce metabolic stability compared to the shorter propanamide chain in the target compound .
Piperazine-Containing Analogues

a. Pyrrolidine-2,5-dione Derivatives ()

  • Key Features : These anticonvulsant agents (e.g., N-(4-methylpiperazin-1-yl)-3-aryl-pyrrolidine-2,5-diones ) share the 2-fluorophenyl-piperazine moiety but replace the quinazoline core with a pyrrolidine-dione ring.

b. Piperazine-Linked Acylated Compounds ()

  • Key Features : Compounds like 3s and 3t feature piperazine-propyl linkages with fluorophenyl and cyclopropanecarbonyl groups.
Physicochemical and Pharmacokinetic Comparison
Property Target Compound 2,4-Diaminoquinazoline Derivatives Pyrrolidine-2,5-diones
Molecular Weight 519.6 g/mol 450–500 g/mol 350–400 g/mol
Key Substituents Sulfanylidene, [1,3]dioxolo Chlorine, piperazine/piperidine Piperazine, aryl/spirocycloalkyl
Potential Solubility Moderate (polar groups) Low (chlorinated) Moderate (amide/piperazine)
Bioactivity Kinase inhibition? Anticancer/antimicrobial Anticonvulsant

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of piperazine-containing compounds like this compound to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Use a modular approach to synthesize the 2-fluorophenylpiperazine moiety via Buchwald-Hartwig amination or nucleophilic substitution reactions under inert conditions (e.g., N₂ atmosphere) .
  • Step 2 : Couple the piperazine intermediate with the dioxoloquinazolinone core via a propyl linker. Reaction conditions (e.g., DMF as solvent, 60–80°C) should be optimized using Design of Experiments (DoE) to balance steric hindrance and electronic effects .
  • Step 3 : Purify intermediates via column chromatography (e.g., RediSep Rf Gold amine phase with 20% methanol in ethyl acetate) to remove unreacted starting materials .
  • Validation : Monitor reaction progress via LC-MS and confirm purity (>98%) using HPLC with UV detection at 254 nm .

Q. What spectroscopic techniques are critical for characterizing the sulfanylidene and dioxolo groups in this compound?

  • Methodological Answer :

  • FT-IR : Confirm the C=S stretch (sulfanylidene) at 1050–1250 cm⁻¹ and C-O-C (dioxolo) at 950–1100 cm⁻¹ .
  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and quaternary carbons in the dioxoloquinazolinone ring. Assign peaks via 2D experiments (COSY, HSQC) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode with <2 ppm error) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in binding affinity predictions for this compound’s piperazine and quinazolinone motifs?

  • Methodological Answer :

  • Step 1 : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the fluorophenylpiperazine group and dopamine D3 receptors. Compare results with experimental IC₅₀ values from radioligand binding assays .
  • Step 2 : Apply density functional theory (DFT) to calculate electrostatic potential maps for the dioxoloquinazolinone core. This identifies electron-rich regions (e.g., sulfanylidene) prone to nucleophilic attack .
  • Step 3 : Validate models using mutational studies (e.g., alanine scanning of receptor residues) to reconcile discrepancies between in silico and in vitro data .

Q. What experimental strategies mitigate solubility limitations of this compound in aqueous buffers during in vitro assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) or cyclodextrin-based encapsulation to enhance solubility without disrupting biological activity .
  • Structural Modifications : Introduce hydrophilic substituents (e.g., hydroxyl or polyethylene glycol groups) on the propyl linker while monitoring SAR via cytotoxicity assays .
  • Analytical Validation : Confirm solubility via dynamic light scattering (DLS) and nephelometry to avoid false negatives in high-throughput screening .

Q. How can researchers resolve conflicting data on the metabolic stability of the dioxoloquinazolinone scaffold?

  • Methodological Answer :

  • In Vitro Assays : Use human liver microsomes (HLMs) with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .
  • Isotope-Labeling : Synthesize a deuterated analog at the 8-oxo position to track oxidative degradation via LC-MS/MS .
  • Cross-Validation : Compare results with in silico ADMET predictors (e.g., SwissADME) to prioritize structural modifications for improved stability .

Methodological Framework for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response contradictions in preclinical studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Use Akaike’s Information Criterion (AIC) to compare sigmoidal vs. biphasic models .
  • Outlier Analysis : Apply Grubbs’ test to exclude anomalous data points caused by compound precipitation or assay interference .
  • Meta-Analysis : Aggregate results from multiple studies using random-effects models to account for variability in cell lines or animal models .

Q. How can X-ray crystallography and thermal analysis confirm the polymorphic purity of this compound?

  • Methodological Answer :

  • XRPD : Compare experimental diffraction patterns with simulated data from single-crystal structures to detect amorphous impurities .
  • TGA/DSC : Monitor weight loss (TGA) and endothermic transitions (DSC) to identify hydrate or solvate forms. For example, a sharp endotherm at 160°C may indicate melting of the anhydrous form .

Advanced Experimental Design

Q. What high-throughput strategies enable SAR exploration of the fluorophenylpiperazine substituent?

  • Methodological Answer :

  • Parallel Synthesis : Use automated liquid handlers to prepare a library of analogs with varied aryl groups (e.g., 2-chlorophenyl, 3,4-dimethoxyphenyl) .
  • Screening Cascade : Prioritize analogs via tiered assays: (1) binding affinity (SPR), (2) functional activity (cAMP accumulation), (3) selectivity (kinase panel) .
  • Data Integration : Apply machine learning (e.g., Random Forest) to correlate structural descriptors (e.g., logP, polar surface area) with activity .

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